The compound 3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is primarily classified as a pharmaceutical agent, particularly as a Factor XIa inhibitor, which plays a crucial role in the coagulation cascade.
The compound falls under the category of benzamide derivatives and is characterized by the presence of multiple functional groups, including methoxy groups, an oxadiazole moiety, and an isoxazole ring. Its classification as a Factor XIa inhibitor suggests its role in modulating blood coagulation processes.
The synthesis of 3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for this compound is , with a molecular weight of approximately 398.45 g/mol. The presence of multiple functional groups contributes to its diverse chemical reactivity.
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side reactions. Reaction conditions must be optimized based on the desired transformation.
As a Factor XIa inhibitor, 3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide functions by binding to Factor XIa and preventing it from activating Factor IX. This inhibition disrupts the intrinsic pathway of coagulation, leading to reduced thrombin generation and platelet activation.
Preclinical studies have shown that compounds like this one can effectively lower thrombus formation in animal models without significantly increasing bleeding risk .
The compound exhibits characteristics typical of organic molecules with multiple functional groups:
Key chemical properties include:
The primary application of 3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide lies in its potential use as an anticoagulant drug. Its ability to inhibit Factor XIa positions it as a candidate for treating conditions associated with excessive clotting such as venous thromboembolism or atrial fibrillation.
Additionally, research into its mechanism may provide insights into novel therapeutic strategies for managing coagulation disorders without increasing bleeding risks associated with traditional anticoagulants .
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: